molecular formula C24H25FN2O2 B11232440 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11232440
M. Wt: 392.5 g/mol
InChI Key: XSLDWKZUZFIZQA-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carbazole derivative characterized by a fluorine substituent at the 6-position of the tetrahydrocarbazole core and a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. The fluorine atom at position 6 may enhance electronegativity and metabolic stability compared to non-halogenated analogs, while the tetrahydro-2H-pyran ring with a phenyl group could influence solubility and target binding .

Properties

Molecular Formula

C24H25FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C24H25FN2O2/c25-17-9-10-20-19(15-17)18-7-4-8-21(22(18)26-20)27-23(28)24(11-13-29-14-12-24)16-5-2-1-3-6-16/h1-3,5-6,9-10,15,21,26H,4,7-8,11-14H2,(H,27,28)

InChI Key

XSLDWKZUZFIZQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4(CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a series of reactions including fluorination, cyclization, and reduction. The subsequent steps involve the formation of the tetrahydropyran ring and the attachment of the phenyl and carboxamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated carbazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with other carbazole derivatives. A key analog is N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide , which replaces the 6-fluoro group with chlorine and uses a pyridinecarboxamide side chain instead of the 4-phenyltetrahydro-2H-pyran group .

Compound Name Substituent Core Structure Carboxamide Group Biological Activity
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide 6-Fluoro Tetrahydrocarbazole 4-Phenyltetrahydro-2H-pyran Hypothesized antiviral activity (inferred from analogs)
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 6-Chloro Tetrahydrocarbazole 2-Pyridinecarboxamide Antiviral (HPV treatment)
  • Fluoro vs. Chloro Substituents : Fluorine’s smaller atomic radius and higher electronegativity may improve binding affinity to hydrophobic enzyme pockets compared to chlorine. However, chlorine’s bulkier size could enhance steric interactions in certain targets .

Pharmacokinetic and Mechanistic Differences

  • Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability due to resistance to oxidative degradation, suggesting the target compound may have a longer half-life than its chloro analog .
  • Target Specificity: The pyridinecarboxamide analog demonstrates efficacy against human papillomavirus (HPV), but the target compound’s biological activity remains unconfirmed.

Comparison with Non-Carbazole α-Glucosidase Inhibitors

Compounds like chromone glycosides and alkaloids (e.g., catechins) act as α-glucosidase inhibitors due to structural mimicry of monosaccharides . In contrast, the carbazole core of the target compound lacks this sugar-like geometry, implying divergent mechanisms (e.g., kinase inhibition or receptor antagonism).

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a carbazole moiety, which is known for its diverse pharmacological properties. The presence of a fluorine atom at the 6-position enhances its reactivity and biological activity. The molecular formula is C20H23FN6OC_{20}H_{23}FN_{6}O with a molecular weight of 382.4 g/mol.

PropertyValue
Molecular FormulaC20H23FN6O
Molecular Weight382.4 g/mol
CAS Number1574397-87-7

Biological Activities

Research indicates that carbazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Various studies have demonstrated that carbazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives with similar structures have shown significant antiproliferative effects against human cancer cell lines such as ovarian carcinoma (PA1), prostate carcinoma (PC3 and DU145), and lung carcinoma (A549) with IC50 values in the low micromolar range .
  • Neuroprotective Effects : Some studies highlight the neuroprotective potential of carbazole derivatives against neurodegenerative conditions. The mechanism often involves antioxidative properties that protect neuronal cells from oxidative stress-induced injury .
  • Anti-inflammatory and Analgesic Properties : Compounds in this class have also been reported to possess anti-inflammatory and analgesic effects, contributing to their therapeutic potential in managing pain and inflammation-related conditions .

Case Studies and Research Findings

  • Antitumor Potential :
    • A study by Kaushik et al. evaluated several N-substituted carbazoles for their antitumor activity against A549 cell lines. Compounds with specific substitutions demonstrated enhanced anticancer activity, suggesting that structural modifications can significantly impact efficacy .
  • Neuroprotective Activity :
    • Research conducted by Howorko et al. focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells exposed to glutamate-induced toxicity. The findings indicated that certain derivatives exhibited considerable neuroprotective abilities at low concentrations (as low as 3 µM) .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the presence of electron-donating groups in the structure may enhance basicity and increase binding affinity to biological targets, which is crucial for their therapeutic action .

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